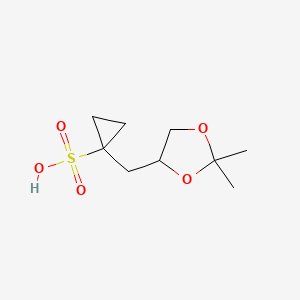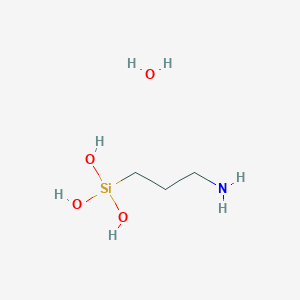
(3-Aminopropyl)silanetriol hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminopropyl)silanetriol hydrate is a silane compound with the chemical formula C₃H₁₁NO₃Si. It is commonly used in various industrial and scientific applications due to its ability to form strong bonds with both organic and inorganic materials. This compound is particularly valued for its role in surface modification and functionalization, making it a versatile tool in materials science and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Aminopropyl)silanetriol hydrate can be synthesized through the hydrolysis of (3-aminopropyl)triethoxysilane. The hydrolysis process involves the reaction of (3-aminopropyl)triethoxysilane with water under controlled conditions to produce (3-aminopropyl)silanetriol and ethanol. The reaction is typically carried out at room temperature and can be catalyzed by acids or bases to enhance the reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound often involves the prehydrolysis of (3-aminopropyl)triethoxysilane to ensure that most of the ethoxy groups are converted to silanol groups (Si-OH). This prehydrolysis step helps to prevent premature crosslinking and ensures the stability of the final product . The resulting (3-aminopropyl)silanetriol can then be used directly in various aqueous systems, such as glass fiber reinforcement and waterborne polyurethane modification.
Chemical Reactions Analysis
Types of Reactions
(3-Aminopropyl)silanetriol hydrate undergoes several types of chemical reactions, including:
Hydrolysis: The conversion of ethoxy groups to silanol groups.
Condensation: The formation of siloxane bonds (Si-O-Si) through the reaction of silanol groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include water, acids, and bases. The hydrolysis reaction is typically carried out in an aqueous medium, while condensation reactions may require the presence of catalysts to proceed efficiently .
Major Products Formed
The major products formed from the reactions of this compound include siloxane polymers and functionalized surfaces. These products are widely used in coatings, adhesives, and sealants due to their enhanced mechanical properties and adhesion capabilities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (3-aminopropyl)silanetriol hydrate involves the formation of strong covalent bonds with both organic and inorganic substrates. The amino group (-NH₂) in the compound can react with various functional groups, such as carboxyl and hydroxyl groups, to form stable amide and ester linkages. Additionally, the silanol groups (Si-OH) can undergo condensation reactions to form siloxane bonds (Si-O-Si), which contribute to the stability and durability of the resulting materials .
Comparison with Similar Compounds
Similar Compounds
(3-Aminopropyl)triethoxysilane: A precursor to (3-aminopropyl)silanetriol hydrate, commonly used in silanization processes.
(3-Aminopropyl)trimethoxysilane: Another silane compound with similar functional groups, used for surface modification and functionalization.
Uniqueness
This compound is unique due to its ability to form stable siloxane bonds and its versatility in various applications. Unlike its precursors, it is already hydrolyzed, making it more suitable for direct use in aqueous systems without the risk of premature crosslinking .
Properties
Molecular Formula |
C3H13NO4Si |
|---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
3-trihydroxysilylpropan-1-amine;hydrate |
InChI |
InChI=1S/C3H11NO3Si.H2O/c4-2-1-3-8(5,6)7;/h5-7H,1-4H2;1H2 |
InChI Key |
PDVZMLVVNPPLMM-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C[Si](O)(O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



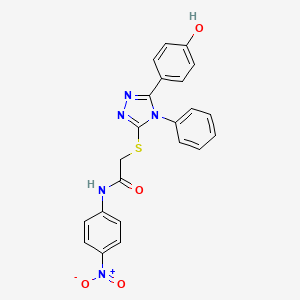
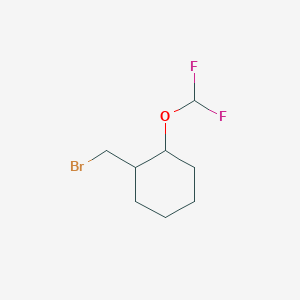
![Tert-butyl 9-(methoxymethylene)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12992024.png)
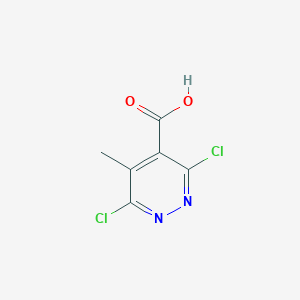

![Benzyl (4aS,8aR)-octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide](/img/structure/B12992040.png)
![5-Bromo-4-fluoro-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B12992046.png)
![(7R)-7-Methyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B12992051.png)
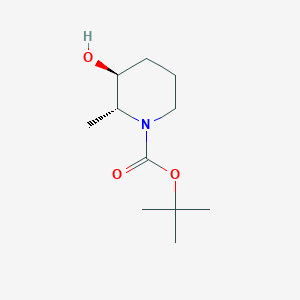
![tert-Butyl 2-chloro-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B12992068.png)
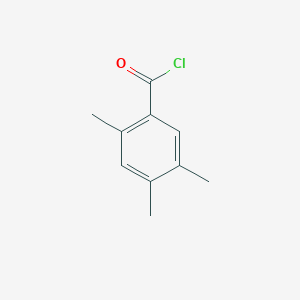
![Tert-butyl 4-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12992073.png)
